N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
CAS No.:
Cat. No.: VC14806333
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O3/c23-18(13-5-6-14-15(12-13)25-11-3-10-24-14)19-8-7-17-21-20-16-4-1-2-9-22(16)17/h1-2,4-6,9,12H,3,7-8,10-11H2,(H,19,23) |
| Standard InChI Key | UPLVPKUUNJTXEF-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4)OC1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (molecular formula: ) has a molecular weight of 338.4 g/mol. Its IUPAC name reflects the integration of a 3,4-dihydro-2H-1,5-benzodioxepine ring system linked via a carboxamide group to a 2-( triazolo[4,3-a]pyridin-3-yl)ethyl side chain. The canonical SMILES string C1COC2=C(C=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4)OC1 provides a precise representation of its connectivity.
Structural Significance
The benzodioxepine core contributes to the molecule’s rigidity and lipophilicity, potentially enhancing membrane permeability. The triazolopyridine moiety, a nitrogen-rich heterocycle, is known for its ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets . The ethyl spacer between these domains offers conformational flexibility, enabling optimal orientation for target engagement.
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
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Benzodioxepine Core Construction: Starting with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, activation via chlorination (e.g., using thionyl chloride) yields the corresponding acid chloride.
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Amide Bond Formation: Reaction with 2-( triazolo[4,3-a]pyridin-3-yl)ethylamine in the presence of a base like triethylamine facilitates carboxamide linkage.
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Purification: Column chromatography or recrystallization ensures high purity, as confirmed by HPLC and NMR.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 338.4 g/mol |
| Solubility | Soluble in DMSO, methanol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
The compound’s moderate lipophilicity (LogP ~2.8) suggests balanced membrane permeability and aqueous solubility, favorable for drug-like properties.
Biological Activity and Mechanistic Insights
In Vitro Profiling
Preliminary assays indicate moderate activity in kinase inhibition screens (IC ~1–10 μM), though specificity remains unconfirmed. Antimicrobial testing against Staphylococcus aureus and Escherichia coli revealed minimal efficacy (MIC >50 μg/mL), suggesting a narrow spectrum.
Comparative Analysis with Structural Analogs
Triazolopyridine Derivatives
| Compound | Target | Activity (IC) | Selectivity |
|---|---|---|---|
| Target Compound | IDO1 (Putative) | ~5 μM* | Moderate |
| Epacadostat | IDO1 | 0.7 μM | High |
| Navoximod | IDO1 | 0.3 μM | High |
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